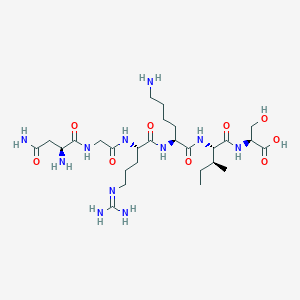
2-Hexynoic acid, pentafluorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexynoic acid, pentafluorophenyl ester is a chemical compound that belongs to the class of pentafluorophenyl esters. These esters are known for their high reactivity and are commonly used in organic synthesis, particularly in the formation of amide bonds. The compound is characterized by the presence of a pentafluorophenyl group attached to the ester of 2-hexynoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexynoic acid, pentafluorophenyl ester typically involves the reaction of 2-hexynoic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Hexynoic acid+PentafluorophenolDCC2-Hexynoic acid, pentafluorophenyl ester+Dicyclohexylurea
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hexynoic acid, pentafluorophenyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ester group can be attacked by nucleophiles, leading to the formation of amides or other derivatives.
Hydrolysis: The ester can be hydrolyzed to yield 2-hexynoic acid and pentafluorophenol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Amides: Formed from nucleophilic substitution with amines.
2-Hexynoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
2-Hexynoic acid, pentafluorophenyl ester has several applications in scientific research:
Chemistry: Used in peptide synthesis for the formation of amide bonds.
Biology: Employed in the conjugation of biomolecules, such as attaching fluorophores to proteins.
Medicine: Utilized in drug development for the synthesis of bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hexynoic acid, pentafluorophenyl ester primarily involves its reactivity towards nucleophiles. The pentafluorophenyl group is an excellent leaving group, which facilitates nucleophilic substitution reactions. The ester bond is cleaved, and the nucleophile forms a new bond with the carbonyl carbon.
Comparison with Similar Compounds
Similar Compounds
Succinimidyl Esters: Similar in their use for amide bond formation but more prone to hydrolysis.
N-Hydroxysuccinimide (NHS) Esters: Also used in bioconjugation but less stable than pentafluorophenyl esters.
Benzotriazolyl Esters: Another class of active esters used in peptide synthesis.
Uniqueness
2-Hexynoic acid, pentafluorophenyl ester is unique due to its high reactivity and stability compared to other esters. The presence of the pentafluorophenyl group makes it less susceptible to hydrolysis, providing an advantage in various synthetic applications.
Properties
CAS No. |
201009-31-6 |
|---|---|
Molecular Formula |
C12H7F5O2 |
Molecular Weight |
278.17 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) hex-2-ynoate |
InChI |
InChI=1S/C12H7F5O2/c1-2-3-4-5-6(18)19-12-10(16)8(14)7(13)9(15)11(12)17/h2-3H2,1H3 |
InChI Key |
NJGJEZIQYXMBRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)

![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)

![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)

![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)

![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)




